Superior In Vitro ATX Inhibitory Potency Compared to Clinical Candidate GLPG1690
In a direct comparative ATX binding analysis, the core pharmacophore of ONO-8430506 (compound 8) exhibits approximately 5-fold higher inhibitory potency than the clinical-stage ATX inhibitor GLPG1690 (ziritaxestat) [1]. This differentiation is critical for researchers seeking maximal enzymatic suppression, as even small differences in IC50 can translate to significant variations in LPA reduction in cell-based assays.
| Evidence Dimension | ATX inhibitory potency (relative) |
|---|---|
| Target Compound Data | ~5-fold higher potency than GLPG1690 |
| Comparator Or Baseline | GLPG1690 (baseline potency) |
| Quantified Difference | Approximately 5-fold more potent |
| Conditions | ATX binding assay; context: [18F]ONO-8430506 radioligand study |
Why This Matters
Higher potency reduces required compound concentration, minimizing off-target risk and conserving valuable compound stock in long-term in vitro studies.
- [1] Ebrahimi E, Wuest M, Kaur J, Bhardwaj A, Gade NR, Wuest F. [18F]ONO-8430506: A novel radioligand for PET imaging of autotaxin (ATX). Bioorg Med Chem Lett. 2023;90:129345. View Source
